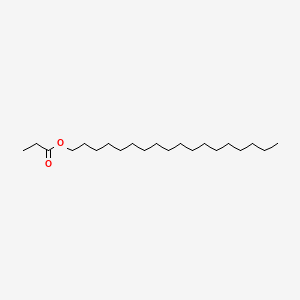

octadecyl propanoate

Description

Significance of Hindered Phenolic Esters in Advanced Materials Science

Hindered phenolic esters, including Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, are foundational components in the field of advanced materials science, particularly in polymer stabilization specialchem.combasf.us. Their primary function is to prevent or retard the degradation of polymers caused by oxidative processes initiated by heat, light, mechanical stress, or residual catalyst specialchem.combasf.us. This degradation can manifest as changes in mechanical properties, discoloration, and loss of integrity. By acting as free radical scavengers, these compounds interrupt the chain reactions of oxidation, thereby extending the service life and maintaining the performance characteristics of polymeric materials specialchem.combasf.us.

The significance of hindered phenolic esters in advanced materials is multifaceted:

Polymer Stabilization: They are indispensable additives in a vast array of polymers, including polyolefins (polyethylene, polypropylene), engineering plastics, styrenic polymers, polyurethanes, and elastomers specialchem.combasf.usadditivesforpolymer.com. They protect these materials during high-temperature processing and throughout their end-use applications specialchem.combasf.us.

Enhanced Material Properties: By preventing oxidative breakdown, they help maintain crucial properties such as tensile strength, elongation, color, and surface finish specialchem.combasf.us.

Synergistic Effects: Hindered phenolic antioxidants often work synergistically with secondary antioxidants (e.g., phosphites, thioethers) to provide comprehensive protection against both processing and long-term thermal degradation specialchem.comuvabsorber.comadditivesforpolymer.com.

Food Contact Applications: Many hindered phenolic esters, including Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, are approved for use in food contact materials due to their low toxicity and low migration characteristics measurlabs.comadditivesforpolymer.com.

Historical Context of Antioxidant Development for Polymer Stabilization

The development of antioxidants for polymer stabilization has been a critical area of research since the early days of plastics and synthetic rubbers specialchem.combasf.usuvabsorber.com. Early synthetic polymers were prone to rapid degradation when exposed to heat and oxygen, limiting their practical applications. The discovery and synthesis of various chemical compounds that could inhibit these degradation pathways marked a significant advancement in polymer science and technology.

Phenolic antioxidants emerged as a vital class of stabilizers. The initial development focused on simpler phenolic compounds. Over time, research led to the synthesis of more complex structures, such as sterically hindered phenols, to improve efficacy, reduce volatility, and enhance compatibility with polymer matrices specialchem.combasf.us. The introduction of tert-butyl groups around the phenolic hydroxyl group, as seen in Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, was a key innovation. This steric hindrance protects the phenolic hydroxyl group, allowing it to function effectively as a radical scavenger while also preventing unwanted side reactions and discoloration specialchem.combasf.us. The historical trajectory shows a progression from basic antioxidants to highly specialized molecules designed for specific polymer types and demanding application conditions.

Scope and Research Trajectories for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

The research surrounding Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) continues to focus on optimizing its performance, understanding its behavior in complex formulations, and exploring its environmental impact specialchem.combasf.usuvabsorber.commeasurlabs.comresearchgate.net. Current research trajectories include:

Performance in New Polymer Systems: Investigating its efficacy in emerging polymer composites, blends, and recycled plastics to address the challenges of enhanced durability and processing stability specialchem.comadditivesforpolymer.com.

Synergistic Combinations: Studying its interaction and synergistic effects with other stabilizers, such as UV absorbers, light stabilizers, and secondary antioxidants, to achieve comprehensive protection against various degradation mechanisms specialchem.comuvabsorber.comadditivesforpolymer.com.

Migration and Extraction Studies: Detailed analysis of its migration behavior in food contact applications and its resistance to extraction in various media is crucial for regulatory compliance and safety assurance measurlabs.com.

Environmental Fate and Risk Assessment: Research is also directed towards understanding the environmental impact of such additives, including their degradation pathways, potential for bioaccumulation, and ecotoxicological profiles, to ensure sustainable use researchgate.net. Studies have indicated that Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate generally presents low environmental and human hazard concerns compared to certain reference substances researchgate.net.

Process Optimization: Research into tin-free manufacturing processes for this antioxidant highlights a trend towards more environmentally friendly production methods basf.us.

Data Table: Key Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

| Property | Value | Source |

| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | uvabsorber.comlgcstandards.com |

| Common Trade Name | Irganox 1076 | uvabsorber.commeasurlabs.com |

| CAS Number | 2082-79-3 | uvabsorber.comlgcstandards.com |

| Molecular Formula | C35H62O3 | uvabsorber.comlgcstandards.com |

| Molecular Weight ( g/mol ) | 530.86 - 531 | specialchem.combasf.uschemicalbook.comuvabsorber.comlgcstandards.comscbt.comsimsonpharma.comhaihangindustry.comadditivesforpolymer.comhpladditives.com |

| Appearance | White to slightly yellowish powder or granules | specialchem.comhaihangindustry.comadditivesforpolymer.comhpladditives.com |

| Melting Range (°C) | 50 – 55 | basf.usadditivesforpolymer.com |

| Flash Point (°C) | 273 | basf.usadditivesforpolymer.com |

| Volatility (TGA, 1% loss) | 230 °C | basf.us |

| Solubility in Water | < 0.01 g/100 g (at 20°C) | basf.uschemicalbook.com |

| Solubility in Acetone | 19 g/100 g (at 20°C) | basf.uschemicalbook.comadditivesforpolymer.com |

| Solubility in Benzene | 57 g/100 g (at 20°C) | basf.uschemicalbook.comadditivesforpolymer.com |

| Solubility in Chloroform (B151607) | 57 g/100 g (at 20°C) | basf.uschemicalbook.comadditivesforpolymer.com |

| Solubility in Ethanol (B145695) | 1.5 g/100 g (at 20°C) | basf.uschemicalbook.comadditivesforpolymer.com |

| Solubility in Toluene | 50 g/100 g (at 20°C) | basf.uschemicalbook.comadditivesforpolymer.com |

| Primary Function | Primary antioxidant, stabilizer against thermo-oxidative degradation | specialchem.combasf.us |

| Key Features | Low volatility, good compatibility, high resistance to extraction, non-discoloring, odorless | specialchem.combasf.us |

Compound Name List:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Irganox 1076

AO-1076

Antioxidant 1076

Plastic additive 11

PowerNox™ 1076

Omnistab-AN

Songnox 1076

Anox PP18

Hostanox O16

Evernox 76

Dovernox 76

Antioxidant BX AO 1076

Octadecyl 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

Structure

2D Structure

Properties

IUPAC Name |

octadecyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXCAJNHPVBVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335835 | |

| Record name | Propanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-48-6 | |

| Record name | Propanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Bioproduction of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Chemoenzymatic Synthesis Pathways

The synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be achieved through chemical pathways, often involving esterification or transesterification reactions. While the term "chemoenzymatic" typically refers to a combination of chemical and enzymatic steps, the detailed synthetic methodologies focus on chemical catalysis. Separately, studies have identified biological routes for its production. For instance, a soil bacterial isolate, Alcaligenes faecalis MT332429, has been found to produce this compound as an extracellular metabolite with antifungal activity. Optimization of nutritional and environmental conditions for this bacterium has led to significant increases in its yield. researchgate.netresearchgate.net

Transesterification Processes with Advanced Catalytic Systems

Transesterification is a key reaction in the synthesis of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, typically involving the reaction of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with octadecanol (stearyl alcohol). This process is facilitated by various catalysts, including heterogeneous and homogeneous systems.

Utilization of Heterogeneous Catalysts (e.g., Sodium Montmorillonite)

Heterogeneous catalysts offer advantages such as ease of separation and reusability. Sodium montmorillonite (B579905) has been employed as a heterogeneous catalyst for the transesterification reaction. In one described method, the reaction between methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and stearyl alcohol using sodium montmorillonite in methanol (B129727) achieved high yields.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Atmosphere | Reaction Time (h) | Yield (%) |

| Sodium Montmorillonite | Methanol | 110–120 | 2–3 | Nitrogen | 7 | >99 |

Application of Homogeneous Organometallic Catalysts (e.g., Tetrabutyl Titanate/Zirconate)

Homogeneous organometallic catalysts are frequently used to promote transesterification reactions. Tetrabutyl titanate and tetrabutyl zirconate have been cited as catalysts in specific solvent mixtures. Additionally, zinc acetate (B1210297) is a commonly used homogeneous catalyst, often employed in conjunction with vacuum distillation to remove reaction byproducts and drive the equilibrium towards product formation. Monobutyltin oxide has also been reported as a catalyst.

| Catalyst | Reactants | Solvent/Medium | Temperature (°C) | Pressure (mbar) | Reaction Time (h) | Yield (%) |

| Tetrabutyl Titanate/Zirconate | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Stearyl Alcohol | Ethylene glycol/toluene | 80 | N/A | 3 | N/A |

| Zinc Acetate | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Stearyl Alcohol | N/A (vacuum distillation) | 175 | 1–3 | Several | 99.5 |

| Monobutyltin Oxide | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and Octadecyl Alcohol | Synthetic magnesium silicate | 60 | N/A | 0.5 | N/A |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters such as temperature, pressure, and atmosphere is crucial for maximizing the yield and selectivity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate synthesis, while minimizing side reactions like oxidation.

Temperature and Pressure Regimes

Different catalytic systems operate optimally within specific temperature and pressure ranges. For instance, the use of sodium montmorillonite is associated with temperatures between 110–120°C and pressures of 2–3 MPa, yielding over 99% product. In contrast, methods employing zinc acetate often involve higher temperatures, around 175°C, coupled with reduced pressure (1–3 mbar) achieved through vacuum distillation to efficiently remove methanol byproducts. evitachem.comgoogle.com Earlier stages, such as the Michael addition to form the intermediate ester, typically occur at temperatures between 80–120°C.

| Condition | Typical Range / Value | Associated Catalyst/Method |

| Temperature | 110–120 °C | Sodium Montmorillonite |

| Temperature | 80 °C | Tetrabutyl Titanate/Zirconate |

| Temperature | 175 °C | Zinc Acetate evitachem.comgoogle.com |

| Pressure | 2–3 MPa | Sodium Montmorillonite |

| Pressure | 1–3 mbar (vacuum distillation) | Zinc Acetate evitachem.comgoogle.com |

Control of Reaction Atmosphere for Oxidation Prevention

The phenolic hydroxyl group in the molecule is susceptible to oxidation, especially at elevated temperatures. Therefore, maintaining an inert atmosphere, typically by using nitrogen gas, is essential throughout the transesterification process. This prevents the degradation of the antioxidant properties of the product and minimizes the formation of undesirable colored byproducts. evitachem.com

Compound List:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

Octadecanol (Stearyl alcohol)

Methyl acrylate (B77674)

2,6-di-tert-butylphenol (B90309)

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

Sodium Montmorillonite

Tetrabutyl Titanate

Tetrabutyl Zirconate

Zinc Acetate

Monobutyltin oxide

Biogenic Synthesis and Metabolic Engineering Approaches

Extensive research has focused on the chemical synthesis and application of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, primarily as a highly effective antioxidant and stabilizer for polymers. However, a review of available scientific literature and the provided references indicates a significant lack of published data concerning its biogenic synthesis, microbial production, metabolic engineering, or isolation from microorganisms.

Chemical Reactivity and Mechanistic Investigations of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Oxidation Mechanisms and Radical Scavenging Activity

The principal antioxidant mechanism of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate involves scavenging free radicals that initiate degradation processes. evitachem.com This is accomplished through the donation of the hydrogen atom from its phenolic hydroxyl group, a process that terminates oxidative chain reactions. evitachem.com

Hydrogen Atom Transfer Mechanism of Phenolic Antioxidants

The primary mode of radical scavenging by phenolic antioxidants, including octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), neutralizing the radical and forming a stable phenoxy radical (ArO•). nus.edu.sg

The efficacy of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. mdpi.com A lower BDE facilitates easier hydrogen atom donation, thereby enhancing the antioxidant activity. The structure of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is optimized for this function. The two electron-donating tert-butyl groups at the ortho positions (positions 3 and 5) to the hydroxyl group increase the electron density on the hydroxyl group, which weakens the O-H bond and lowers its BDE. rsc.orgmdpi.com This substitution pattern makes the compound an effective hydrogen donor. nus.edu.sg

The reaction can be summarized as: ArOH + R• → ArO• + RH

| Factor | Influence on HAT Mechanism |

| Phenolic O-H Bond | The strength of this bond, measured by Bond Dissociation Enthalpy (BDE), is a key predictor of antioxidant activity. A lower BDE enhances the rate of hydrogen donation. mdpi.com |

| Substituent Groups | Electron-donating groups (like tert-butyl) on the aromatic ring, particularly at the ortho and para positions, lower the O-H BDE and increase antioxidant activity. nus.edu.sgrsc.org |

| Solvent | The solvent can influence reaction rates, though the HAT mechanism is generally less solvent-dependent than electron transfer mechanisms. nus.edu.sg |

Interaction with Reactive Oxygen Species

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate effectively neutralizes various reactive oxygen species (ROS), which are key initiators of oxidative degradation. Its primary targets are O-centered radicals, such as peroxy radicals (ROO•), which are central to autoxidation chain reactions in polymers. oecd.org By donating a hydrogen atom, the antioxidant converts these highly reactive radicals into more stable hydroperoxides.

Furthermore, research has shown that this hindered phenol (B47542) can interact with other forms of ROS. For instance, in the presence of a sensitizer, it can react with singlet oxygen (¹O₂), a high-energy, non-radical ROS, to form cyclohexadienone hydroperoxides. researchgate.net The calculated atmospheric photo-oxidation half-life of the compound due to reaction with hydroxyl radicals is short, estimated at just 3 hours, indicating its susceptibility to degradation by this highly reactive species. oecd.org

Formation and Stability of Phenoxy Radicals

Upon donating the hydrogen atom, a phenoxy radical is formed. oecd.org The stability of this resulting radical is crucial for the antioxidant's effectiveness; a stable radical will not propagate new oxidation chains. The phenoxy radical derived from octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is highly stabilized through two main features:

Resonance Delocalization : The unpaired electron on the oxygen atom is delocalized across the aromatic ring, which significantly stabilizes the radical. nus.edu.sg

Steric Hindrance : The two bulky tert-butyl groups flanking the hydroxyl group provide substantial steric hindrance. evitachem.commdpi.com This physical barrier protects the radical center from reacting with other molecules, further enhancing its stability and preventing it from initiating new degradation pathways. evitachem.com

While stable, these phenoxy radicals can undergo further reactions. For example, oxidation can lead to the formation of compounds like 3,3′,5,5′-tetra-bis(tert-butyl)-stilbenequinone, which can cause discoloration in materials like polyethylene (B3416737). researchgate.net Another identified degradation product is 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.net

Hydrolysis Pathways of Propanoate Esters

The ester linkage in octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is susceptible to hydrolysis, a reaction that splits the ester into its constituent carboxylic acid and alcohol. chemguide.co.uk This can occur under either acidic or basic conditions, though hydrolysis is generally not considered a primary degradation pathway for this compound in typical environmental conditions due to its very low water solubility. oecd.orgoecd.org

Acid-Catalyzed Ester Hydrolysis Mechanisms

When heated with a dilute aqueous acid, such as sulfuric or hydrochloric acid, the ester undergoes hydrolysis to yield 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and 1-octadecanol. chemguide.co.uklibretexts.org This reaction is reversible, and an equilibrium is established between the reactants and products. savemyexams.comsavemyexams.com To drive the reaction toward completion, a large excess of water is typically used. chemguide.co.ukgithub.io

The mechanism involves several steps:

Protonation : The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺). This increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the alkoxy (-OR') group, making it a better leaving group (an alcohol). libretexts.org

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule (1-octadecanol). chemistrysteps.com

Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst. libretexts.org

Base-Catalyzed Ester Hydrolysis (Saponification) Mechanisms

Hydrolysis of the ester can also be achieved by heating it with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk This process, known as saponification, is effectively irreversible. savemyexams.commasterorganicchemistry.com The irreversibility is a key difference from acid-catalyzed hydrolysis and results because the carboxylic acid produced is immediately deprotonated by the strong base to form a carboxylate salt. chemistrysteps.com This salt is resistant to further nucleophilic attack. chemistrysteps.com

The mechanism for saponification is as follows:

Nucleophilic Attack : The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. masterorganicchemistry.comyoutube.com

Formation of Tetrahedral Intermediate : This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. libretexts.orgyoutube.com

Elimination of Alkoxide : The intermediate collapses, reforming the carbonyl group and expelling the alkoxide ion (CH₃(CH₂)₁₇O⁻) as the leaving group. masterorganicchemistry.com

Acid-Base Reaction : The alkoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. masterorganicchemistry.comyoutube.com This step yields the final products: an alcohol (1-octadecanol) and the salt of the carboxylic acid (sodium 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate). libretexts.org

To obtain the free carboxylic acid from its salt, a subsequent acidification step is required. chemguide.co.uksavemyexams.com

| Hydrolysis Type | Catalyst | Reversibility | Products | Key Mechanistic Step |

| Acid-Catalyzed | Dilute Acid (e.g., H₂SO₄, HCl) | Reversible chemguide.co.uksavemyexams.com | Carboxylic Acid + Alcohol github.io | Protonation of carbonyl oxygen to activate the ester. libretexts.org |

| Base-Catalyzed (Saponification) | Dilute Base (e.g., NaOH, KOH) | Irreversible chemguide.co.ukchemistrysteps.com | Carboxylate Salt + Alcohol github.iolibretexts.org | Irreversible deprotonation of the carboxylic acid by the base. chemistrysteps.com |

Kinetic and Mechanistic Studies of Acyl-Oxygen Cleavage

The ester linkage in octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can undergo cleavage at the acyl-oxygen bond through reactions such as hydrolysis and transesterification.

Hydrolysis: The hydrolysis of the ester bond is a potential degradation pathway, although it is not considered the primary one under typical environmental conditions. oecd.org Model calculations estimate the hydrolysis half-life to be greater than 7 years at a neutral pH of 7, and approximately 264 days at a more alkaline pH of 8. oecd.orgoecd.org This suggests that while hydrolysis occurs, it is a relatively slow process. The reaction involves the nucleophilic attack of water on the carbonyl carbon of the ester, leading to the formation of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol. oecd.orgoecd.org

Transesterification: Transesterification is a key reaction in both the synthesis and potential transformation of this compound. google.comwikipedia.org The industrial synthesis often involves the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with stearyl alcohol (1-octadecanol). google.comwikipedia.org This reaction is typically catalyzed by acids or bases. wikipedia.org Kinetic studies on transesterification, in general, show that the reactions can be slow and often require a catalyst to proceed at a reasonable rate. rsc.org The mechanism involves the nucleophilic attack of an alcohol on the ester's carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org This intermediate can then collapse to form the new ester and alcohol. Factors such as the steric hindrance around the ester group and the nature of the alcohol can influence the reaction kinetics. rsc.org

Table 1: Estimated Hydrolysis Half-life

| pH | Estimated Half-life |

|---|---|

| 7 | >7 years oecd.orgoecd.org |

| 8 | 264 days oecd.orgoecd.org |

Other Chemical Transformations

Beyond acyl-oxygen cleavage, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can participate in other chemical reactions, notably substitution reactions and various environmental transformations.

Substitution Reactions

The primary site for substitution reactions is the phenolic ring. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide significant steric hindrance, which influences the regioselectivity of these reactions. While specific studies on substitution reactions of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate are not extensively detailed in the provided search results, the reactivity of the hindered phenolic moiety is well-established. This class of compounds can undergo electrophilic substitution, although the bulky substituents may direct incoming electrophiles to less hindered positions or require more forcing conditions. The hydroxyl group activates the ring, but the steric hindrance is a dominant factor.

The primary role of this compound as an antioxidant involves a substitution reaction where the phenolic hydrogen is abstracted by a radical species, forming a stable phenoxyl radical. diva-portal.org This reaction is crucial for inhibiting oxidative degradation in polymers. The stability of the resulting radical is enhanced by the delocalization of the unpaired electron across the aromatic ring and the steric shielding provided by the tert-butyl groups. diva-portal.org

Environmental Chemical Transformations

In the environment, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is subject to several transformation processes, including biodegradation and photodegradation.

Biodegradation: The substance is not readily biodegradable. oecd.orgoecd.org However, studies have shown some level of degradation. In a modified MITI test, 21-39% degradation was observed, and a modified Sturm test showed 32-35% biodegradation over 28 days. oecd.org The primary biodegradation pathway involves the hydrolysis of the ester bond, yielding two main metabolites: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol. oecd.orgoecd.org The production rate of the acid metabolite has been measured at 58-94%. oecd.orgoecd.org While the 1-octadecanol can be further biodegraded, the phenolic acid metabolite appears to be more persistent. oecd.org In soil, about 8% of the compound was mineralized over 14 days, with a significant portion (63%) becoming non-extractable. europa.eu

Photodegradation: Photochemical transformation is another relevant environmental fate pathway. The calculated half-life for the photo-oxidation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the atmosphere, through reaction with hydroxyl radicals, is estimated to be around 3 hours. oecd.org The hindered phenol structure is known to be susceptible to photodegradation, which can involve a series of radical-based photochemical reactions. ncsu.edu This process is integral to its function as a stabilizer in plastics exposed to sunlight, where it helps to slow down photo-oxidative degradation. ncsu.edu

Table 2: Environmental Transformation Data

| Transformation Process | Finding | Reference |

|---|---|---|

| Biodegradation | Not readily biodegradable | oecd.orgoecd.org |

| Metabolites: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol | oecd.orgoecd.org | |

| Photodegradation (Air) | Calculated half-life of ~3 hours | oecd.org |

| Soil Degradation | 8% mineralization in 14 days | europa.eu |

| Main degradation product: 7,9-di-tert-butyl-1-oxaspiro google.comeuropa.eudeca-6,9-diene-2,8-dione | europa.eu |

Advanced Applications of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate in Materials Science and Engineering

Polymer Stabilization Research

The primary role of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in polymer science is its function as a primary antioxidant, effectively preventing degradation caused by heat and oxidation.

Inhibition of Oxidative and Thermal Degradation in Polymeric Systems

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate functions by scavenging free radicals, which are the primary initiators of oxidative degradation in polymers. The phenolic hydroxyl group readily donates a hydrogen atom to reactive species such as peroxyl radicals. This action terminates the chain reaction of oxidation, converting the highly reactive radicals into stable molecules. The steric hindrance provided by the tert-butyl groups stabilizes the resulting phenoxyl radical, preventing it from initiating further degradation pathways researchgate.netwelltchemicals.comsmolecule.comresearchgate.netoecd.orgenergiforsk.seresearchgate.net. This mechanism is crucial for protecting polymers during high-temperature processing stages, such as extrusion and molding, as well as during their service life researchgate.netenergiforsk.seknowde.comwikipedia.orguvabsorber.com. Its inherent thermal stability and low volatility ensure that it remains effective even under demanding thermal conditions welltchemicals.comoecd.orgwikipedia.orgabpsoil.com.

Performance in Polyolefins (Polyethylene, Polypropylene) and Polyvinyl Chloride (PVC)

This antioxidant is widely employed in the stabilization of polyolefins, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) researchgate.netenergiforsk.sewikipedia.orguvabsorber.comabpsoil.comvinatiorganics.comlanyachem.comperformanceadditives.usmatec-conferences.orgnih.govgoogle.com. It provides both processing stability, by preventing viscosity changes and gel formation during melt processing, and long-term thermal stability, protecting the finished products from degradation during storage and use uvabsorber.comlanyachem.com. Beyond polyolefins, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is also utilized in the stabilization of polyvinyl chloride (PVC) smolecule.comwikipedia.orgvinatiorganics.comperformanceadditives.uschemblink.combiosynth.comchemicalbook.comnih.gov, as well as other polymers like polyoxymethylene (POM), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins, styrene homo- and copolymers, polyurethanes, elastomers, and adhesives welltchemicals.comknowde.comuvabsorber.comabpsoil.comvinatiorganics.comperformanceadditives.uschemicalbook.com.

Impact on Polymer Durability and Lifespan Extension

By effectively inhibiting oxidative and thermal degradation, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate significantly enhances the durability and extends the service life of polymeric materials welltchemicals.comsmolecule.com. It prevents chain scission and cross-linking reactions that lead to loss of mechanical properties, embrittlement, and discoloration. Research indicates that its presence contributes to the maintenance of critical physical properties over time, ensuring that plastic products retain their integrity and performance characteristics throughout their intended lifespan welltchemicals.comwikipedia.orguvabsorber.comlanyachem.com.

Comparative Studies with Other Hindered Phenolic Antioxidants

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is often compared with other hindered phenolic antioxidants, notably Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], commonly known as Irganox 1010. While both are effective primary antioxidants, Irganox 1076 has a lower molecular weight (approximately 530.9 g/mol ) compared to Irganox 1010 (approximately 1177.65 g/mol ) . This difference in molecular weight influences their migration characteristics, with the higher molecular weight of Irganox 1010 generally leading to lower migration rates . Studies have shown that Irganox 1076 is a highly efficient, non-discoloring stabilizer with good compatibility and low volatility welltchemicals.comabpsoil.comchemicalbook.com. Its long octadecyl chain enhances its compatibility with hydrophobic polymers and contributes to its resistance to extraction, further prolonging its effectiveness welltchemicals.comwikipedia.orgabpsoil.com. Comparative studies often involve oxygen uptake tests in polypropylene films to evaluate the efficacy of different phenolic antioxidants .

Table 1: Key Properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

| Property | Value |

| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |

| Common Name/Trade Name | Irganox 1076, Antioxidant 1076 |

| CAS Number | 2082-79-3 |

| Molecular Formula | C₃₅H₆₂O₃ |

| Molecular Weight | 530.9 g/mol nih.gov |

| Melting Point | 50–55 °C oecd.orguvabsorber.comabpsoil.comvinatiorganics.comlanyachem.comchemicalbook.com |

| LogP | 13.8 nih.gov |

| Appearance | White powder/crystalline solid uvabsorber.comvinatiorganics.comlanyachem.comchemicalbook.comsolubilityofthings.com |

| Volatility | Low welltchemicals.comabpsoil.com |

| Compatibility | Good with most substrates welltchemicals.comabpsoil.comvinatiorganics.com |

| Resistance to Extraction | High welltchemicals.comabpsoil.com |

Table 2: Comparative Molecular Weights of Hindered Phenolic Antioxidants

| Antioxidant | Molecular Weight ( g/mol ) |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | 530.9 nih.gov |

| Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1010) | 1177.65 |

| Butylated hydroxytoluene (BHT) | 220.2 lcms.cz |

Lubricant and Coating Formulations

Beyond its extensive use in plastics, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is also a valuable additive in lubricant and coating formulations, where it protects against oxidative degradation.

Role in Inhibiting Oxidative Degradation of Base Oils

In lubricant and oil formulations, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate acts as a potent antioxidant, preventing the oxidative breakdown of base oils and other components chemblink.com. This is critical for maintaining the performance characteristics and extending the service life of lubricants, particularly in demanding automotive and industrial applications where high temperatures and oxidative environments are common chemblink.com. In coating applications, it helps to prevent thermally induced oxidation, thereby reducing discoloration, especially in white and pastel shades, during high-temperature processing (e.g., baking cycles) and service life knowde.comspecialchem.com. Its compatibility with various substrates and low volatility are key advantages in these applications as well welltchemicals.comabpsoil.com.

List of Compounds Mentioned:

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076, Antioxidant 1076)

Pentaerythritol Tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Irganox 1010)

Butylated hydroxytoluene (BHT)

Tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168)

Hexamethylenebis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (SONGNOX® L109)

Tinuvin 770

Irganox 565

Tinuvin 622LD

Chimassorb 944

Development as Rheology Modifiers and Viscosifiers

While not a primary rheology modifier in the conventional sense, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate plays a crucial role in maintaining the desired rheological properties of materials, especially during processing and end-use. Its antioxidant function helps prevent polymer degradation, which can lead to chain scission and a subsequent decrease in molecular weight and melt flow rate (MFR) specialchem.comresearchgate.netd-nb.infocnrs.fr. By mitigating this degradation, Irganox 1076 helps preserve the initial viscosity and melt strength of polymers, thereby acting as a stabilizer that indirectly supports rheological control.

Research indicates that Irganox 1076 can influence the rheological behavior of polymers. For instance, in studies involving polyethylene terephthalate (B1205515) (PET) recycling, the addition of Irganox 1076 was shown to increase viscosity, counteracting the reduction in molecular weight caused by reprocessing researchgate.net. Similarly, in polypropylene (PP) stabilization during reprocessing, antioxidants like Irganox 1076 helped preserve melt flow index (MFI) values, suggesting a role in maintaining molecular weight and thus viscosity preprints.org. In bitumen modification, Irganox 1076, when used in specific formulations, demonstrated an impact on stiffness and phase angles, indicating its influence on the material's rheological characteristics aston.ac.uk. These findings highlight its utility in formulations where maintaining stable rheological properties is critical for processing and performance.

Application as Emulsifiers in Industrial Fluids (e.g., Oil Drilling Fluids, Engine Oils)

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a vital additive in industrial fluids such as engine oils and oil drilling fluids, primarily for its antioxidant capabilities. In these applications, it prevents oxidative degradation, which can lead to the formation of sludge, varnish, and acids, ultimately compromising the fluid's performance and stability unpchemicals.commade-in-china.commade-in-china.comvinatiorganics.comtri-iso.comwelltchem.com. By neutralizing free radicals, it extends the service life of lubricants and drilling fluids and protects machinery components.

Nanoscience and Formulation Research

The unique properties of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, including its stability, low volatility, and compatibility with hydrophobic matrices, make it a valuable component in advanced nanoscience and formulation research.

Development of Nanosponge Hydrogels for Enhanced Stability

In the realm of nanoscience, antioxidants are often incorporated into nanocarrier systems to protect sensitive encapsulated materials or the nanocarrier structure itself from degradation. While direct research specifically detailing Irganox 1076 within "nanosponge hydrogels" is not extensively documented in the provided search results, the general principle of using antioxidants to stabilize nanostructures is well-established. Its lipophilic nature suggests it could be effectively incorporated into hydrophobic domains within hydrogel networks or associated with lipid-based nanocarriers, providing a protective shield against oxidative damage that could compromise the integrity and functionality of the hydrogel solubilityofthings.comoecd.orglookchem.comsmolecule.com. This stabilization is crucial for applications requiring long-term performance and stability of the nanostructured system.

Interaction with Hydrophobic Materials

The long octadecyl chain of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate confers significant lipophilicity (logP ≈ 13.8) oecd.orgsmolecule.com, making it highly compatible with hydrophobic materials such as polymers, oils, and fats. This compatibility is fundamental to its function as an antioxidant, allowing it to readily dissolve and disperse within these matrices. Its interaction with hydrophobic materials is characterized by favorable solvation, enabling it to effectively intercept free radicals within the bulk of the material solubilityofthings.comoecd.orglookchem.comsmolecule.com. This interaction ensures that the antioxidant is present where oxidative degradation is most likely to occur, providing efficient protection. Studies on its solubility in various organic solvents like hexane, toluene, and chloroform (B151607) further illustrate its affinity for nonpolar environments solubilityofthings.comsmolecule.comuvabsorber.com. This characteristic interaction is key to its widespread use in stabilizing plastics, lubricants, and other hydrophobic organic substrates.

Compound Name Table:

| Chemical Name | Common Synonyms / Trade Names | CAS Number |

| Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Irganox 1076, Antioxidant 1076 | 2082-79-3 |

| Octadecyl propanoate | - | 2980-35-8 |

Environmental Fate and Degradation Studies of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Biodegradation Pathways and Rates

The biodegradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a key factor in its environmental persistence. Studies have investigated its breakdown under both aerobic and anaerobic conditions, identifying key metabolites and the microbial communities involved.

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is not readily biodegradable. oecd.org In a 28-day study using a modified Sturm Test (OECD TG 301B), which measures CO2 evolution, the compound showed 32-35% biodegradation. oecd.org Another study, following the modified MITI Test (OECD TG 301C) based on biochemical oxygen demand (BOD), reported 21-39% degradation. oecd.org These findings indicate a limited extent of aerobic biodegradation.

The primary mechanism of aerobic biodegradation involves the hydrolysis of the ester bond, which separates the octadecyl tail from the phenolic head of the molecule. oecd.org This initial step is followed by further degradation of the resulting metabolites.

Several studies have identified the primary biodegradation products of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The main metabolites formed are 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 1-octadecanol. oecd.org The formation of the acid metabolite has been observed to occur at a rate of 58-94%. oecd.org While 1-octadecanol appears to undergo ultimate biodegradation, the propionic acid derivative is more stable and resistant to further breakdown. oecd.org In a 10-day primary biodegradability study, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was shown to degrade mainly to 3-(4-hydroxy-3,5-di-tert-butylphenyl)propionic acid. oecd.org Another degradation product identified in soil under aerobic conditions is 7,9-di-tert-butyl-1-oxaspiro europa.eueuropa.eudeca-6,9-diene-2,8-dione. europa.eu

| Metabolite | Formation Rate (%) | Further Degradation |

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | 58-94 | Not readily biodegraded oecd.org |

| 1-octadecanol | - | Ultimate biodegradation suggested oecd.org |

| 7,9-di-tert-butyl-1-oxaspiro europa.eueuropa.eudeca-6,9-diene-2,8-dione | - | Identified in soil europa.eu |

Due to its very low water solubility (2.85 µg/L) and high log Kow (calculated at 13.4), octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a strong tendency to partition from water to soil and sediment. oecd.org Level III fugacity modeling predicts that upon release to surface water, 98% of the substance will partition to sediment, with only 2% remaining in the water. oecd.org If released to soil, 99.9% is expected to remain in that compartment. oecd.org

In soil, the compound demonstrates some level of degradation. In one study, 8% of the applied amount was completely mineralized to CO2 within 14 days under aerobic conditions. europa.eu However, a significant portion (63% of the recovered radioactivity) was not extractable, suggesting strong binding to soil particles. europa.eu The compound was detected in all analyzed sewage treatment plant (STP) sludge samples in a Swedish screening program, as well as in all influent water samples. Its concentrations were generally lower in effluent water, indicating removal during the wastewater treatment process, likely through absorption to sludge. Hydrolysis is not considered a major abiotic degradation pathway in water, with an estimated half-life of over 7 years at pH 7 and 264 days at pH 8. oecd.org

| Environmental Compartment | Predicted Distribution (%) | Degradation/Persistence Notes |

| Water | 2 | Very low solubility; hydrolysis is slow. oecd.orgoecd.org |

| Soil | 99.9 | Some mineralization occurs, but strong adsorption is observed. oecd.orgeuropa.eu |

| Sediment | 98 | Primary sink when released to water. oecd.org |

| Sludge | - | Detected in STP sludge, indicating removal from wastewater. |

The degradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is facilitated by microbial communities. Studies using activated sludge from wastewater treatment plants have demonstrated the capacity of these mixed microbial populations to initiate the breakdown of the compound. oecd.org The soil bacterium Alcaligenes faecalis has been identified as capable of producing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate as a secondary metabolite with antifungal properties. researchgate.net This suggests that certain soil microorganisms possess the enzymatic machinery to synthesize or transform this compound. Another study isolated the same compound from the culture of Paenibacillus odorifer. researchgate.net

Persistence Evaluation in Environmental Compartments (e.g., Water, Soil, Sediment, Sludge)

Photodegradation Kinetics and Mechanisms

In addition to biodegradation, photodegradation can contribute to the transformation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the environment, particularly in the atmosphere.

The primary mechanism for the atmospheric degradation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is its reaction with photochemically produced hydroxyl (•OH) radicals. oecd.orgoecd.org The calculated half-life for this photo-oxidation reaction in the air is approximately 3 hours. oecd.orgoecd.org This rapid degradation pathway suggests that the compound is unlikely to persist for long periods in the atmosphere or undergo long-range transport.

Mineralization Rates under Photooxidative Conditions

Photooxidation represents a significant degradation pathway for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Studies have shown that the highest mineralization rates for this compound are achieved through photooxidative degradation processes. nih.gov This indicates that while the immediate ecological risks might be minimal, the breakdown products warrant further investigation.

When sensitized with methylene (B1212753) blue, the photooxidation of both the methyl and octadecyl esters of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid leads to the formation of cyclohexadienone hydroperoxides. researchgate.net This reaction proceeds via singlet oxygen. researchgate.net The thermal decomposition of these hydroperoxides regenerates the initial phenols. researchgate.net

A calculated half-life for the photo-oxidation of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the air, reacting with hydroxyl radicals, is approximately 3 hours. oecd.org

Environmental Distribution and Mobility

The environmental distribution of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is largely dictated by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.

Partitioning Behavior in Aquatic and Terrestrial Systems

Due to its very low water solubility (2.85 µg/L) and high calculated log Kow of 13.4, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate demonstrates a strong tendency to partition from water into soil and sediment. oecd.org

Level III fugacity modeling predicts that upon release to surface water, approximately 98% of the substance will partition to the sediment, with the remaining 2% staying in the water column. oecd.org If released to soil, it is expected that 99.9% will remain within the soil compartment. oecd.org This strong binding to solid matrices is a key factor in its environmental distribution.

Table 1: Physicochemical Properties and Partitioning Predictions

| Parameter | Value | Source |

|---|---|---|

| Water Solubility | 2.85 µg/L | oecd.org |

| Log Kow (calculated) | 13.4 | oecd.org |

| Log Koc (Kow method) | 4.691 | thegoodscentscompany.com |

| Partitioning to Sediment (from water) | ~98% | oecd.org |

| Partitioning to Soil (from soil release) | ~99.9% | oecd.org |

Leaching from Polymeric Matrices into Environmental Media

As an additive in polymers, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is not chemically bound to the polymer matrix and can leach out over time. oaepublish.combrunel.ac.uk This migration is influenced by several factors, including the type of polymer, temperature, and the nature of the contacting medium. researchgate.net

Studies have demonstrated the migration of this antioxidant from low-density polyethylene (B3416737) (LDPE) into various food simulants and foodstuffs. researchgate.netresearchgate.netsigmaaldrich.com The rate of migration was observed to increase with higher fat content in the food and at elevated storage temperatures. researchgate.net For instance, migration from LDPE films into fatty food simulants like 95% ethanol (B145695) was significant. researchgate.net While primarily a concern for food safety, this leaching is also a mechanism for its release into the environment from plastic waste in landfills and aquatic environments. oecd.orgcms.int The highest liberation rates from polypropylene (B1209903) have been observed in soil test systems. nih.gov

Fate of Oxidation Products within Materials

During its function as an antioxidant, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is degraded through complex reactions over the lifetime of the plastic product. oecd.org A significant portion of the substance is expected to be oxidized within the plastic material during its use. oecd.org The resulting oxidation products, such as quinone methides, are formed and are likely to remain within the plastic matrix. oecd.orgresearchgate.net These transformation products can be colored, potentially leading to discoloration of the polymer over time. researchgate.net

Environmental Monitoring and Occurrence

Monitoring studies have confirmed the presence of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in various environmental compartments, particularly those associated with wastewater treatment.

Detection in Wastewater Treatment Plant Sludge and Influent Water

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has been consistently detected in sludge from municipal wastewater treatment plants (WWTPs). researchgate.net A Swedish screening study found the compound in all analyzed STP sludge samples. Similarly, a nationwide study in China detected it in all sludge samples from 45 municipal WWTPs, with a geometric mean concentration of 35.2 ng/g dry weight. researchgate.net

The compound is also found in the influent water of WWTPs. However, concentrations in the effluent water are generally lower or below the detection limit. This suggests that the substance is effectively removed from the water phase during the treatment process, likely through absorption to sludge due to its hydrophobic nature. chemtech-us.com

Presence in Storm Water and Urban Environments

Comparative Environmental Behavior of Structurally Related Compounds

The environmental behavior of phenolic antioxidants is influenced by their chemical structure. For instance, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is significantly less volatile than simpler phenolic antioxidants like butylated hydroxytoluene (BHT), which makes it more suitable for high-temperature applications in plastics. wikipedia.org However, this lower volatility also means it is more likely to remain in solid matrices like soil and sediment.

The degradation of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the environment has been studied. In activated sludge, a principal metabolite identified is the methyl ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid. nih.gov In soil and compost, 7,9-di-t-butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione has been identified as a major degradation product. nih.gov The long octadecyl chain contributes to the compound's high lipophilicity (logP of 13.8), leading to strong adsorption to sludge and sediment.

In comparison, other phenolic compounds' environmental fate also depends on factors like their water solubility and the presence of functional groups that are susceptible to biotic or abiotic degradation. The level of phenolic compounds in organisms can also be influenced by environmental conditions. mdpi.commdpi.comfrontiersin.org The study of such structurally related compounds helps in building a more comprehensive understanding of the potential environmental impact of complex esters like octadecyl propanoate.

Advanced Characterization and Analytical Methodologies for Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are fundamental for confirming the identity, purity, and structural integrity of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. They are also crucial for identifying and quantifying any degradation products that may form during its use or storage.

NMR spectroscopy provides detailed information about the molecular structure of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

¹H NMR Spectroscopy: This technique reveals the different types of protons present in the molecule and their chemical environments. Key signals would correspond to the tert-butyl groups, the aromatic protons on the phenyl ring, the methylene (B1212753) protons adjacent to the ester and phenyl groups, the hydroxyl proton, and the long aliphatic octadecyl chain protons nih.govsigmaaldrich.comcas.orgmassbank.eu. The characteristic chemical shifts and integration values of these signals serve as a fingerprint for the compound.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton. It would show distinct signals for the quaternary carbons of the tert-butyl groups, the aromatic carbons, the carbonyl carbon of the ester, the methylene carbons, and the carbons of the octadecyl chain nih.govsigmaaldrich.comcas.orgmassbank.eu.

2D NMR Spectroscopy (COSY, HSQC, HMBC): These advanced techniques are vital for unambiguously assigning signals and confirming connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to map out spin systems within the molecule, particularly useful for the propionate (B1217596) chain and the octadecyl tail.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of proton signals to their corresponding carbon atoms.

UV-Vis spectroscopy is used to detect chromophores within the molecule. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate contains a phenolic hydroxyl group conjugated with an aromatic ring, which absorbs in the UV region. The specific absorption maxima (λmax) and extinction coefficients can be used for quantitative analysis and purity assessment. Changes in the UV-Vis spectrum can also indicate degradation or the presence of impurities nih.govsigmaaldrich.comsigmaaldrich.com.

Mass spectrometry is indispensable for determining the molecular weight of the compound and for identifying degradation products and impurities, even at trace levels.

Identification of Degradation Products: Techniques like GC-MS or LC-MS are employed to separate and identify compounds formed from the breakdown of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. This is crucial for understanding its stability under various conditions nih.govsigmaaldrich.comsigmaaldrich.comatamanchemicals.commassbank.euchempoint.comsigmaaldrich.comadditivesforpolymer.com. Common degradation pathways might involve oxidation of the phenolic group or cleavage of the ester linkage.

Trace Analysis: MS, particularly when coupled with chromatography (LC-MS/MS or GC-MS), offers high sensitivity and selectivity for detecting and quantifying low concentrations of the antioxidant in polymer matrices or environmental samples nih.govsigmaaldrich.comsigmaaldrich.comatamanchemicals.commassbank.euchempoint.comsigmaaldrich.comadditivesforpolymer.com. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the elemental composition determination of unknown degradation products.

Raman spectroscopy provides vibrational information about the molecule, offering insights into its structure and chemical bonds. It is a non-destructive technique that can be used for material identification and characterization, including in solid or semi-solid forms. The characteristic Raman shifts associated with the C-H, C=C, C-O, and O-H bonds, as well as the tert-butyl groups, can be used for identification and quality control massbank.euchempoint.com.

These advanced techniques offer enhanced sensitivity, specificity, or spatial resolution for analyzing Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate:

Surface-Enhanced Raman Spectroscopy (SERS): Can significantly increase the sensitivity of Raman measurements, allowing for the detection of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate at very low concentrations when adsorbed onto plasmonic nanostructures.

Surface Plasmon Resonance (SPR): Primarily used for real-time monitoring of binding events or changes in the refractive index near a sensor surface, which could be adapted for studying interactions or the presence of the compound.

Fluorescence Spectroscopy: While Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate itself is not strongly fluorescent, derivatization or the analysis of fluorescent degradation products could be performed using fluorescence techniques.

X-ray Diffraction (XRD): Can be used to determine the crystalline structure and polymorphism of solid Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, providing information about its solid-state properties.

Hyperspectral Imaging: Combines spectral information with spatial imaging, allowing for the mapping of the distribution of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or its degradation products within a material sample with high spatial resolution wikipedia.orgmassbank.euchempoint.com.

Raman Spectroscopy for Material Characterization

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from complex matrices and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or Mass Spectrometry detectors (HPLC-UV, LC-MS), is widely used for the quantitative determination of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in polymers and other materials sigmaaldrich.com. Reversed-phase HPLC is typically employed due to the compound's lipophilic nature. Method development focuses on achieving good separation from polymer components and potential degradation products.

Gas Chromatography (GC): While the high molecular weight and relatively low volatility of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate might make direct GC analysis challenging without derivatization, GC-MS can be used for identifying volatile degradation products or impurities.

High Performance Liquid Chromatography (HPLC) for Purity and Migration Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate and for studying its migration from materials, particularly in food contact applications.

Purity Assessment: HPLC methods are routinely used to determine the analytical purity of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Purity levels reported in various studies typically exceed 95%, with many commercial standards and research-grade materials achieving purities greater than 98% or 99%.

| Source | Purity (%) | Detection Wavelength (nm) |

| oecd.org | >99 | Not specified |

| fujifilm.com | >98.0 | Not specified |

| lgcstandards.com | >95 | Not specified |

| lgcstandards.com | 99.08 | 220 |

| chemscene.com | 98 | Not specified |

Migration Studies: The migration of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate from polymer matrices, such as low-density polyethylene (B3416737) (LDPE), into food simulants or actual food products is a critical aspect of its application in food packaging. HPLC is instrumental in quantifying the amount of the antioxidant that leaches over time. Studies have investigated migration under various conditions, including different food simulants (e.g., aqueous ethanol (B145695) solutions, fatty simulants like olive oil), temperatures, and contact times. Research indicates that migration increases with higher fat content in the food simulant and elevated storage temperatures researchgate.net. For instance, migration studies from LDPE films into fatty and aqueous food simulants at 40°C for 20 days have been successfully conducted using HPLC researchgate.net. Comparative analyses have also shown that migration kinetics in simulants can be higher than in actual foodstuffs researchgate.net.

HPLC Method Parameters: Typical HPLC methods for analyzing octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate often employ reversed-phase (RP) chromatography. Common mobile phases consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of phosphoric acid for UV detection or formic acid for mass spectrometry compatibility sielc.comlcms.cz. C18 (octadecylsilane, ODS) columns are frequently used due to their versatility in separating non-polar to moderately polar compounds mdpi.com. The use of smaller particle size columns (e.g., 3 µm) allows for faster analyses and improved resolution, as seen in Ultra-High-Performance Liquid Chromatography (UHPLC) applications sielc.commdpi.com.

| Source | Mobile Phase | Stationary Phase | Detection Method | Notes |

| sielc.com | Acetonitrile/Water (+ Acid) | RP-HPLC (Newcrom R1) | HPLC/MS | Scalable, 3 µm columns available for UPLC |

| lcms.cz | Acetonitrile/Water | Not specified | HPLC-UV/VIS, APCI-MS | Sample injection volume of 5 µL recommended to avoid peak splitting |

| mdpi.com | Not specified | C18 (ODS) | HPLC | UHPLC offers advantages in resolution, sensitivity, and speed |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity, making it invaluable for trace detection and identification of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, particularly in complex matrices or for low-level migration studies measurlabs.commeasurlabs.com. LC-MS/MS provides molecular weight confirmation and fragmentation patterns, aiding in unambiguous identification. For MS compatibility, mobile phase additives like phosphoric acid are typically replaced with volatile buffers such as formic acid sielc.com. The technique is well-suited for analyzing compounds that are soluble in common solvents and can be used for both qualitative and quantitative analyses with high precision measurlabs.com. Mass spectra typically show a molecular ion at m/z 530, with characteristic fragments researchgate.net.

Supercritical Fluid Chromatography for Synthesis Monitoring and Purification

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. While direct applications of SFC for the synthesis monitoring or purification of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were not extensively detailed in the provided search results, SFC is a recognized technique for the separation and purification of non-volatile or thermally labile compounds researchgate.net. Its ability to use supercritical CO2, often with co-solvents, makes it an environmentally friendly alternative to traditional liquid chromatography for certain applications, including the extraction of additives from polymers researchgate.net.

Development and Application of Octadecyl Stationary Phases

Octadecyl (C18) stationary phases are the most prevalent in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), accounting for approximately 85% of all HPLC applications wikipedia.orgscielo.br. These phases are typically created by chemically bonding octadecylsilane (B103800) chains to silica (B1680970) particles wikipedia.orgscielo.br. The long hydrocarbon chains impart a non-polar character to the stationary phase, enabling the separation of analytes based on their hydrophobicity. C18 columns are highly effective for a broad range of compounds, including antioxidants like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, due to their strong retention of non-polar molecules wikipedia.orgsigmaaldrich.comijpsjournal.com. Advances in C18 stationary phase technology include variations in ligand density, particle size (e.g., sub-2 µm for UHPLC), and the development of novel phases with embedded functional groups to enhance selectivity and stability scielo.brijpsjournal.comacs.org. These developments contribute to improved separation efficiency, faster analysis times, and greater flexibility in method development for complex samples ijpsjournal.com.

Advanced Analytical Approaches for Environmental Monitoring

The presence and fate of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in the environment are subjects of increasing interest. Screening studies have been conducted to detect its presence in various environmental matrices in Sweden, including wastewater treatment plant (STP) sludge, influent and effluent waters, storm waters, soil, surface water, sediment, and biota diva-portal.org.

Environmental Occurrence: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate was consistently detected in STP sludge and influent water samples. However, concentrations were generally lower or below the detection limit in effluent water, suggesting efficient removal during wastewater treatment, likely through adsorption to sludge diva-portal.org. It was also found in storm water samples at levels comparable to or higher than influent waters. Detection in fish biota was noted in a limited number of samples, while it was not detected in background areas, soil, surface water, or sediment diva-portal.org. Potential environmental release can also occur from industrial processes, production, and leaching from landfills oecd.orgeuropa.eu.

Table 4: Environmental Monitoring of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate in Sweden

| Sample Matrix | Detection Status | Notes |

| STP Sludge | Detected | Found in all analyzed samples. |

| STP Influent Water | Detected | Found in all analyzed samples. |

| STP Effluent Water | Generally lower or below detection limit | Removal during wastewater treatment, likely by absorption to sludge. |

| Storm Water | Detected | Concentrations in the same range as influent waters or higher. |

| Fish Biota | Detected | In two out of three samples, just above detection limit. |

| Background Areas | Not Detected | Could not be detected. |

| Soil | Not Detected | Not detected. |

| Surface Water | Not Detected | Not detected. |

| Sediment | Not Detected | Not detected. |

These findings highlight the importance of advanced analytical techniques for monitoring the environmental distribution and fate of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.

Compound Name Table:

| Common Name / Trade Name | IUPAC Name | CAS Number |

| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 |

| Antioxidant 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 |

| Naugard 76 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 |

| Ultranox 276 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 |

| Stearyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 |

Computational and Theoretical Studies of Octadecyl 3 3,5 Di Tert Butyl 4 Hydroxyphenyl Propionate

Quantum Chemical Calculations

Prediction of Radical Stabilities and Reactivity

The antioxidant activity of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is fundamentally linked to its ability to scavenge free radicals, thereby interrupting oxidative chain reactions. The core of its radical scavenging mechanism lies in the donation of a hydrogen atom from its phenolic hydroxyl group to reactive radical species, such as peroxyl radicals (ROO•) or alkyl radicals (R•) oecd.org. This process generates a phenoxyl radical derived from the antioxidant.

The stability and reduced reactivity of this resultant phenoxyl radical are critical for its effectiveness. This stability is achieved through two primary mechanisms:

Resonance Stabilization: The unpaired electron on the oxygen atom of the phenoxyl radical can delocalize across the aromatic ring, spreading the electron density and lowering the radical's energy oecd.orgresearchgate.net.

Steric Hindrance: The presence of bulky substituents, specifically the two tert-butyl groups at the ortho positions and the octadecyl group at the para position of the phenyl ring, sterically shields the radical center. This hindrance impedes its ability to react with other molecules, thus preventing the propagation of oxidative damage oecd.org.

Computational studies, including those employing Density Functional Theory (DFT), are instrumental in quantifying these effects. By calculating the energy profiles of hydrogen atom transfer reactions, researchers can determine activation energies and enthalpies, providing insights into the intrinsic reactivity of the antioxidant towards various radicals researchgate.netmdpi-res.com. The electron-donating nature of the alkyl substituents further enhances the stability of the phenoxyl radical by increasing electron density on the aromatic ring oecd.orgresearchgate.net.

Applications of Density Functional Theory (DFT) in Mechanistic Insights

Density Functional Theory (DFT) serves as a powerful computational tool for dissecting the intricate mechanisms by which hindered phenolic antioxidants like octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate function. DFT calculations allow for the precise modeling of molecular structures, electronic properties, and reaction pathways at a quantum mechanical level.

Key applications of DFT in understanding the mechanistic insights of this compound include:

Hydrogen Atom Transfer (HAT) Mechanism Elucidation: DFT can model the transition states of hydrogen atom abstraction from the phenolic hydroxyl group. By calculating the energy barriers (activation energies) and reaction enthalpies for these processes, researchers can compare the efficacy of different phenolic structures and predict their performance under varying conditions researchgate.netmdpi-res.com. For instance, studies have correlated activation energies with substituent effects, confirming how electron-donating groups enhance radical stability researchgate.net.

Radical Stability Prediction: DFT methods can be used to calculate the spin density distribution and electronic structure of the phenoxyl radical formed after hydrogen donation. This provides quantitative measures of resonance stabilization and the impact of steric effects from substituents on the radical's reactivity researchgate.net.

Reaction Pathway Analysis: DFT can explore multiple potential reaction pathways, including addition to the aromatic ring or nucleophilic attacks, to identify the most energetically favorable mechanisms for radical scavenging mdpi-res.com.

Predicting Reactivity with ROS: Computational modeling aids in understanding the interaction of antioxidants with various reactive oxygen species (ROS), providing a theoretical basis for their protective roles researchgate.netmdpi-res.com.

The ability of DFT to accurately predict molecular properties and reaction energetics makes it an indispensable method for guiding the design and optimization of antioxidants with enhanced performance and stability.

Computational Approaches for Environmental Fate Prediction

Understanding the environmental fate of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is crucial due to its widespread use and potential for environmental release. Computational methods, including Quantitative Structure-Activity Relationships (QSAR) and fugacity modeling, play a significant role in predicting its persistence, biodegradation, partitioning, and transport in various environmental compartments.

Computational Approaches for Environmental Fate Prediction

Modeling Biodegradation and Persistence Factors

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is characterized by its relatively low biodegradability. Experimental studies indicate that it is not readily biodegradable, with observed degradation percentages ranging from 21-39% in modified MITI tests and 32-35% in modified Sturm tests over 28 days oecd.org. A significant finding is the identification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionic acid as a major metabolite, which itself exhibits limited further biodegradation oecd.org.

Computational approaches, particularly QSAR models, are employed to predict these persistence factors. These models correlate molecular structure and physicochemical properties with biological activity, including biodegradation rates and half-lives researchgate.netethz.chmdpi.com. By inputting parameters such as log Kow and molecular descriptors, QSARs can estimate the potential for a compound to persist in the environment. The inherent stability conferred by the hindered phenolic structure and the long alkyl chain contributes to its recalcitrance against microbial degradation oecd.org.

Table 1: Biodegradation and Persistence Indicators for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

| Parameter | Value / Range | Method / Model Used | Reference |

| Biodegradation (Modified Sturm Test) | 32-35% over 28 days | OECD TG 301 B | oecd.org |

| Biodegradation (Modified MITI Test) | 21-39% over 28 days | OECD TG 301 C | oecd.org |

| Persistence | Considered persistent | QSAR modeling, qualitative assessment | mdpi.com |

| Estimated Hydrolysis Half-life (pH 7) | >7 years | EPISuite 3.12 (QSAR) | oecd.org |

| Estimated Hydrolysis Half-life (pH 8) | 264 days | EPISuite 3.12 (QSAR) | oecd.org |

| Prediction of Biodegradation Half-lives | Used in QSAR modeling for persistence prediction | QSAR modeling | researchgate.netethz.ch |

Environmental Partitioning and Transport Predictions

The environmental partitioning and transport of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate are heavily influenced by its physicochemical properties, notably its very low water solubility (2.85 μg/L) and high octanol-water partition coefficient (log Kow) of approximately 13.4 oecd.org. These characteristics strongly favor its adsorption onto solid matrices and its accumulation in lipophilic compartments.

Computational models, such as Level III fugacity modeling, predict that upon release into surface water, approximately 98% of the compound will partition to sediment, with only 2% remaining in the water column. Similarly, if released into soil, over 99.9% is predicted to remain within the soil compartment oecd.org. This strong affinity for sediment and soil indicates limited mobility in aquatic and terrestrial systems.

QSAR models are also extensively used to predict bioconcentration factors (BCF) in aquatic organisms. Calculations using standard QSARs yield a wide variation in BCF values, ranging from 3 to 25,000, depending on the specific model and input parameters, particularly log Kow oecd.org. While an experimental BCF determination suggested a low potential for bioaccumulation in fish, the test conditions were noted to potentially limit the substance's bioavailability oecd.org.